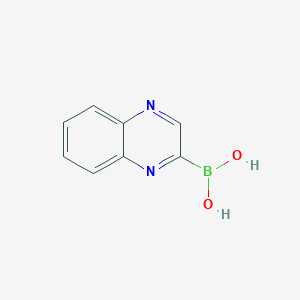

Quinoxalin-2-ylboronic acid

Description

Broader Context of Boronic Acids in Organic Synthesis and Beyond

Boronic acids are a class of organoborane compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂). wikipedia.orgboronmolecular.com They are widely recognized for their versatility as building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. pharmiweb.comorganic-chemistry.org This reaction allows for the formation of carbon-carbon bonds, a fundamental process in the creation of many pharmaceuticals, agrochemicals, and other fine chemicals. boronmolecular.com

Beyond their role in coupling reactions, boronic acids exhibit unique properties that make them valuable in other areas of research. They can form reversible covalent bonds with diols, such as those found in sugars and other biologically important molecules. boronmolecular.cominterchim.com This property has led to their use in the development of sensors for glucose monitoring and other diagnostic applications. boronmolecular.comlabinsights.nl

Significance of the Quinoxaline (B1680401) Core in Chemical and Biological Sciences

The quinoxaline moiety, also known as benzopyrazine, is a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. nih.gov This structural motif is found in a variety of natural and synthetic compounds with a broad spectrum of biological activities. nih.govsphinxsai.com Quinoxaline derivatives have been investigated for their potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. nih.govresearchgate.netsapub.org

The presence of nitrogen atoms in the quinoxaline ring system allows for a range of chemical modifications, making it a versatile scaffold for the development of new therapeutic agents and functional materials. researchgate.netresearchgate.net The electron-withdrawing nature of the quinoxaline core also influences the electronic properties of molecules containing this moiety, which is a key consideration in the design of materials for optoelectronic applications. researchgate.net

Specific Research Importance of Quinoxalin-2-ylboronic Acid and Its Derivatives

This compound combines the advantageous properties of both boronic acids and the quinoxaline core. This unique combination makes it a highly valuable reagent in several areas of research:

Organic Synthesis: It serves as a key intermediate in the synthesis of more complex quinoxaline-containing molecules. Its boronic acid group allows for its participation in Suzuki-Miyaura and other cross-coupling reactions, enabling the attachment of the quinoxaline scaffold to a wide variety of other molecular fragments. researchgate.netscirp.org

Medicinal Chemistry: The biological activity of the quinoxaline core makes its derivatives attractive targets for drug discovery. nih.gov this compound provides a direct route to novel quinoxaline-based compounds that can be screened for a wide range of therapeutic activities. nih.govmdpi.com The introduction of a boronic acid group can also modify the biological activity and pharmacokinetic properties of a molecule. nih.gov

Materials Science: The unique electronic and photophysical properties of the quinoxaline ring system make it a promising component for the development of new organic materials. researchgate.net this compound can be used to incorporate this moiety into polymers and other materials for applications in areas such as organic light-emitting diodes (OLEDs) and sensors. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₇BN₂O₂ |

| Molecular Weight | 173.97 g/mol |

| Appearance | Solid |

| CAS Number | 499769-90-3 |

Structure

2D Structure

Properties

IUPAC Name |

quinoxalin-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BN2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAMRPPXVOZTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC2=CC=CC=C2N=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80668622 | |

| Record name | Quinoxalin-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499769-90-3 | |

| Record name | B-2-Quinoxalinylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499769-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxalin-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinoxalin 2 Ylboronic Acid and Derivatives

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds on the quinoxaline (B1680401) ring system is a cornerstone for accessing a diverse range of functionalized derivatives. Key strategies include palladium-catalyzed cross-coupling reactions and free radical-mediated approaches.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with a halide or triflate. libretexts.org In the context of quinoxaline chemistry, this method has been adapted for the direct arylation of the quinoxaline nucleus.

The scope of the Suzuki-Miyaura reaction for quinoxaline functionalization is broad, accommodating a variety of substrates. Aryl halides, including bromides and chlorides, and triflates can be effectively coupled with arylboronic acids. libretexts.orgscispace.com The reaction tolerates a range of functional groups on both the quinoxaline and the boronic acid partner, including electron-donating and electron-withdrawing groups. rsc.org This allows for the synthesis of a wide array of substituted biaryl quinoxalines.

However, there are limitations. For instance, some heterocyclic boronic acids, like thiophen-3-ylboronic acid, have been reported to fail in providing the expected product. tandfonline.com Additionally, while the coupling of unactivated aryl chlorides has become more routine with the development of advanced catalyst systems, it can still present challenges compared to more reactive aryl bromides and iodides. libretexts.orgscispace.com The reaction's success can also be influenced by the steric hindrance of the coupling partners. scispace.com

A study on the palladium-catalyzed C-3 arylation of quinoxalin-2(1H)-ones with arylboronic acids demonstrated that various substituted quinoxalin-2(1H)-ones and arylboronic acids are viable substrates. tandfonline.com However, the efficiency of the reaction can be impacted by the nature of the substituents.

Table 1: Substrate Scope in Palladium-Catalyzed C-3 Arylation of Quinoxalin-2(1H)-ones

| Quinoxalin-2(1H)-one Substituent | Arylboronic Acid Substituent | Yield |

|---|---|---|

| H | 4-Me | Good |

| 6-Me | 4-OMe | Good |

| 6-Cl | 3-F | Moderate |

| N-Me | 4-CF3 | Good |

This table is a representative summary based on typical findings in the literature and does not represent specific experimental data from a single source.

The choice of catalyst system is critical for a successful Suzuki-Miyaura coupling. Modern catalysts often consist of a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. nih.gov Bulky and electron-rich phosphine ligands, like those from the Buchwald and SPhos families, have significantly improved the efficiency and scope of these reactions, enabling the use of less reactive coupling partners like aryl chlorides. scispace.comacs.org

Optimization of reaction conditions, including the choice of base, solvent, and temperature, is also crucial. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). tandfonline.comnih.gov The solvent system often consists of an organic solvent, such as THF or 1-butanol, and water. nih.gov Some reactions can be performed at room temperature, while others require heating. scispace.com The development of in situ generated palladium catalysts from diimidazolium salts has also been shown to be effective for Suzuki-Miyaura reactions of quinoxaline derivatives in environmentally friendly solvents like ethanol (B145695) under ambient conditions. ias.ac.in

Table 2: Common Catalyst Systems for Quinoxaline Suzuki-Miyaura Coupling

| Palladium Source | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1-Butanol/H₂O | 80 °C |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 100 °C |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 °C |

This table is a representative summary based on typical findings in the literature and does not represent specific experimental data from a single source.

Free Radical Cross-Coupling Approaches

Free radical cross-coupling reactions offer an alternative pathway for the functionalization of quinoxalines, particularly for the C-3 arylation of quinoxalin-2(1H)-ones. These methods often proceed under metal-free conditions, which can be advantageous in terms of cost and toxicity. nih.govrsc.org

A notable example of a free radical approach is the arylation of quinoxalin-2(1H)-ones with arylboronic acids using an oxidant like potassium persulfate (K₂S₂O₈). nih.govrsc.org This method allows for the formation of 3-arylquinoxalin-2(1H)-ones in good to excellent yields under metal- and photocatalyst-free conditions. nih.govrsc.org The reaction is compatible with a range of substituted quinoxalin-2(1H)-ones and arylboronic acids.

Another approach involves the use of Mn(OAc)₃·2H₂O to promote the addition of arylboronic acids to quinoxalin-2-ones. researchgate.net This method also proceeds via a radical mechanism and provides access to 3-arylquinoxalin-2-one scaffolds with a broad substrate scope. chim.it Visible-light-induced methods have also been developed, where the reaction can be promoted by a photocatalyst or, in some cases, the quinoxalin-2(1H)-one itself can act as a photosensitizer. mdpi.comhznu.edu.cn These reactions often occur under mild conditions and are considered environmentally friendly. mdpi.comhznu.edu.cn

Table 3: Examples of Free Radical Arylation of Quinoxalin-2(1H)-ones

| Arylating Agent | Promoter/Conditions | Key Features |

|---|---|---|

| Arylboronic Acids | K₂S₂O₈ | Metal-free, photocatalyst-free |

| Arylboronic Acids | Mn(OAc)₃·2H₂O | Oxidative cross-coupling |

| Arylboronic Acids | Visible light, Eosin (B541160) Y | Photocatalytic, green chemistry |

| Diaryliodonium salts | - | Aryl radical source |

This table is a representative summary based on typical findings in the literature and does not represent specific experimental data from a single source.

The mechanism of the free radical arylation of quinoxalin-2(1H)-ones generally involves the generation of an aryl radical from the arylating agent. In the case of using K₂S₂O₈ with arylboronic acids, the persulfate acts as an oxidant to generate the aryl radical. nih.govrsc.org This aryl radical then adds to the C-3 position of the quinoxalin-2(1H)-one to form a radical intermediate. nih.govrsc.org Subsequent oxidation and deprotonation lead to the final 3-arylquinoxalin-2(1H)-one product. nih.govrsc.org

The involvement of radical species in these reactions has been confirmed through radical trapping experiments using reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.govrsc.org The addition of TEMPO significantly reduces the yield of the desired product, providing strong evidence for a radical pathway. nih.govrsc.org

In visible-light-induced reactions, a photocatalyst, upon absorbing light, can initiate a single electron transfer (SET) process to generate the aryl radical from the arylating agent. acs.org Alternatively, the photoexcited quinoxalin-2(1H)-one itself can participate in the SET process. acs.org The generated aryl radical then undergoes a cascade of reactions, including addition to the quinoxalin-2(1H)-one, to form the final product. acs.org

Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds is a fundamental process in organic synthesis, crucial for the construction of many pharmaceuticals and functional materials.

Copper-Catalyzed Chan-Lam Type Couplings

The Chan-Lam coupling is a powerful copper-catalyzed method for forming aryl carbon-heteroatom bonds. organic-chemistry.org This reaction typically involves the cross-coupling of an arylboronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or amide. organic-chemistry.org A significant advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature, and open to the air, making it a more practical alternative to other cross-coupling methods like the Buchwald-Hartwig reaction. organic-chemistry.org

The N-arylation of nitrogen-containing heterocycles is a key application of the Chan-Lam coupling. This protocol has been successfully applied to a wide range of substrates, including anilines, amides, imides, and various heterocyclic compounds. organic-chemistry.orgrsc.org

In the context of quinoline (B57606) derivatives, which share structural similarities with quinoxalines, copper-catalyzed Chan-Lam N-arylation has been used to synthesize N-aryl-2-quinolones. mdpi.com These reactions utilize inexpensive phenylboronic acids as the arylating agents and can be carried out in the air at elevated temperatures. mdpi.com For example, the N-arylation of 3-formyl-2-quinolones and their substituted derivatives has been achieved using this methodology. mdpi.com The scope of the reaction is broad, tolerating various substituents on both the quinolone and the arylboronic acid. mdpi.comtandfonline.com The typical catalytic system involves a copper(II) salt, such as copper(II) acetate (B1210297), often in the presence of a base and sometimes a ligand to facilitate the reaction. organic-chemistry.orgsioc-journal.cn

Advanced and Emerging Synthetic Approaches

The field of quinoxaline synthesis is continually evolving, with new methodologies being developed to improve efficiency, selectivity, and environmental friendliness. Recent advancements include the use of photocatalysis and novel multicomponent reactions.

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the synthesis of quinoxalin-2(1H)-one derivatives. For instance, an organic photoredox-catalyzed cyanoalkylation of quinoxalin-2(1H)-ones has been demonstrated, proceeding under mild, metal-free, and oxidant-free conditions. tandfonline.com Another innovative approach involves a three-component radical cascade reaction using visible light to synthesize perfluoroalkyl-containing quinoxalin-2(1H)-one derivatives. tandfonline.com

Furthermore, novel multicomponent reactions for the functionalization of quinoxalin-2(1H)-ones are being explored. mdpi.com These reactions allow for the simultaneous introduction of multiple functional groups at the C3 position, leading to structurally diverse and complex molecules. For example, a three-component reaction involving an indole, a quinoxalin-2(1H)-one, and a trifluoromethyl source has been developed to synthesize 3-[2-(trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones with high regioselectivity. mdpi.com These advanced methods highlight the ongoing efforts to expand the synthetic toolbox for accessing novel quinoxaline-based structures.

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical approach for the synthesis of quinoxaline derivatives, offering a more efficient alternative to traditional cross-coupling reactions. This method avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences and reducing waste.

Recent advancements have highlighted the use of visible light and photoredox catalysis in the direct C-H functionalization of quinoxalin-2(1H)-ones. For instance, a study demonstrated a three-component radical cascade reaction involving alkenes, perfluoroalkyl iodides, and quinoxalin-2(1H)-ones under visible light, yielding perfluoroalkyl-containing derivatives. tandfonline.com This reaction proceeds at ambient temperature and provides the desired products in excellent yields. tandfonline.com Another notable metal-free approach involves the use of eosin Y and potassium iodide as photocatalysts to facilitate the C3-arylation of quinoxalin-2(1H)-one with phenylhydrazine (B124118) hydrochloride under air, achieving high selectivity through a Minisci-type radical substitution. rsc.org

Furthermore, divergent synthesis of quinoxalin-2(1H)-one derivatives has been achieved through a photoinduced C-H functionalization without the need for a photocatalyst. rsc.org By controlling the reaction atmosphere, this method can selectively produce either 3-alkylquinoxalin-2(1H)-ones or quinoxaline-2,3(1H,4H)-diones using hydrogen peroxide as a green oxidant. rsc.org

Iridium-catalyzed C-H borylation represents another significant strategy. While steric factors generally dictate the regioselectivity of this reaction, electronic effects can influence the outcome, particularly in the borylation of quinolines. nih.govrsc.orgresearchgate.networktribe.com The use of specific ligands, such as a silica-supported phosphane-iridium system, can direct the borylation to specific positions, like the C8 position in quinolines. researchgate.net This catalytic system has also been applied to quinoxaline, resulting in a bisborylated product. researchgate.netumich.edu A metal-free method merging organophotoredox and hydrogen atom transfer catalysis has also been developed for the C-H borylation of various heterocycles, including quinoxalines, using oxygen as a benign oxidant. rsc.org

The functionalization of quinoxalines can also be achieved through other catalytic systems. For example, a manganese-mediated direct C-H trifluoromethylation at the C-8 position of quinoxalines has been reported for the first time, proceeding via a radical pathway. acs.orgnih.govorganic-chemistry.org Palladium-catalyzed regioselective acylation of 1-methyl-3-phenyl quinoxaline-2(1H)-ones in water has also been developed, demonstrating excellent regioselectivity and functional group tolerance. rsc.org

| Method | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Visible-light induced radical cascade | Visible light | Synthesis of perfluoroalkyl-containing quinoxalin-2(1H)-ones. | tandfonline.com |

| Photocatalytic C3-arylation | Eosin Y, KI | Highly selective C3-arylation of quinoxalin-2(1H)-one via a Minisci-type reaction. | rsc.org |

| Photoinduced C-H functionalization | H₂O₂ | Divergent synthesis of 3-alkylquinoxalin-2(1H)-ones or quinoxaline-2,3(1H,4H)-diones. | rsc.org |

| Iridium-catalyzed C-H borylation | Silica-supported phosphane-iridium system | Regioselective borylation, including at the C8 position. | researchgate.net |

| Metal-free C-H borylation | Organophotoredox and hydrogen atom transfer catalysis | Uses O₂ as a green oxidant. | rsc.org |

| Manganese-mediated C-H trifluoromethylation | KMnO₄/AcOH | First report of regioselective trifluoromethylation at the C-8 position. | acs.orgnih.govorganic-chemistry.org |

| Palladium-catalyzed acylation | Palladium acetate | Regioselective acylation in water. | rsc.org |

Microwave-Assisted Synthesis and Accelerated Protocols

Microwave-assisted organic synthesis has gained significant traction as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This is particularly true for the synthesis of quinoxaline derivatives.

A notable advantage of microwave irradiation is the dramatic reduction in reaction times, often from hours to mere minutes. e-journals.in For instance, the condensation of diamines and dicarbonyls to form quinoxalines can be achieved in as little as 3.5 minutes under microwave heating in a solvent-free medium, with excellent yields of 80-90%. e-journals.in This environmentally benign approach also simplifies the work-up process. e-journals.in Another study highlights a microwave-assisted methodology for synthesizing quinoxaline derivatives in a solvent-free environment in just 5 minutes at 160 °C without the need for a catalyst. udayton.edu

Microwave assistance is not limited to condensation reactions. It has been successfully employed in copper-catalyzed intramolecular N-arylation to produce 5,6-dihydroindolo[1,2-a]quinoxaline derivatives with good to excellent yields (83–97%) in short reaction times (45–60 minutes). beilstein-journals.org Similarly, the synthesis of quinoxaline 1,4-di-N-oxide derivatives has been shown to be more efficient under microwave irradiation compared to the conventional Beirut reaction, resulting in reduced reaction times and increased yields. scispace.com This efficiency can be further enhanced by using solid supports like florisil (B1214189) and montmorillonite (B579905) KSF and K10 as catalysts. scispace.com

The synthesis of bis(quinoxaline) derivatives has also benefited from microwave technology. The reaction of o-phenylenediamine (B120857) with bis(α-bromoketones) can be performed under both thermal and microwave conditions, with the latter offering a more rapid route. arkat-usa.org Furthermore, a two-step sequence involving a microwave-assisted Petasis reaction followed by an acid-mediated cyclodehydration and oxidation provides a rapid pathway to a variety of quinoxaline congeners. nih.gov

| Reaction Type | Key Conditions | Advantages | Reference |

|---|---|---|---|

| Condensation of diamines and dicarbonyls | Solvent-free, 3.5 minutes | Rapid, high yields (80-90%), environmentally benign. | e-journals.in |

| Nucleophilic Aromatic Substitution | Solvent-free, 5 minutes at 160 °C, no catalyst | High yields, short reaction time. | udayton.edu |

| Copper-catalyzed intramolecular N-arylation | CuI catalyst, 45-60 minutes | Good to excellent yields (83-97%). | beilstein-journals.org |

| Synthesis of quinoxaline 1,4-di-N-oxides | Solid supports (florisil, montmorillonite KSF/K10) | Reduced reaction time, increased yield. | scispace.com |

| Synthesis of bis(quinoxalines) | Reaction with bis(α-bromoketones) | Rapid synthesis compared to thermal methods. | arkat-usa.org |

| Petasis reaction sequence | Two-step process | Rapid access to diverse quinoxaline congeners. | nih.gov |

Chemo- and Regioselective Synthesis of Substituted Quinoxalines

The chemo- and regioselective synthesis of substituted quinoxalines is crucial for creating molecules with specific biological activities and material properties. Various strategies have been developed to control the substitution pattern on the quinoxaline core.

One approach involves the use of directing groups and specific reagents to achieve high regioselectivity. For example, hypervalent iodine reagents have been used to catalyze the annulation between α-iminoethanones and o-phenylenediamines, affording trisubstituted quinoxalines with excellent regioselectivity. nih.gov Specifically, [bis(trifluoroacetoxy)iodo]benzene (B57053) and [bis(trifluoroacetoxy)iodo]pentafluorobenzene (B87154) were effective catalysts in this chemo- and regioselective annulation. nih.gov

The functionalization of quinoxalines can also be controlled by the choice of base and reaction conditions. Treatment of 2,3-dichloroquinoxaline (B139996) with TMPLi (2,2,6,6-tetramethylpiperidyl lithium) allows for regioselective lithiation at the 5-position. nih.gov Subsequent quenching with various electrophiles leads to 5-functionalized 2,3-dichloroquinoxalines. nih.gov Further functionalization at the 6- and 8-positions can be achieved using TMPLi or TMPMgCl·LiCl. nih.gov

Metal-free cross-coupling reactions have also been developed for the regioselective synthesis of quinoline derivatives, which can be conceptually extended to quinoxalines. For instance, a novel one-step C-H bond functionalization of quinoline N-oxides with boronic acids proceeds with high regioselectivity under external oxidant- and metal-free conditions, representing the first application of the Petasis reaction for the functionalization of such heterocycles. acs.org

The synthesis of structurally diverse quinoxalines can also be achieved through chemoselective heterodimerization. Weakly electrophilic ortho-diisocyanoarenes can react with common isocyanides to generate quinoxaline-based zwitterionic intermediates, which can then be trapped in situ with various agents. organic-chemistry.org Additionally, water-mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine can be extended to the synthesis of quinoxalines. scispace.com

| Method | Reagents/Catalysts | Selectivity | Key Outcome | Reference |

|---|---|---|---|---|

| Hypervalent iodine-mediated annulation | [Bis(trifluoroacetoxy)iodo]benzene | Chemo- and Regioselective | Synthesis of trisubstituted quinoxalines. | nih.gov |

| Directed metalation | TMPLi | Regioselective | Functionalization at the 5-position of 2,3-dichloroquinoxaline. | nih.gov |

| Metal-free C-H functionalization | Boronic acids | Regioselective | Functionalization of quinoline N-oxides via Petasis reaction. | acs.org |

| Chemoselective heterodimerization | ortho-Diisocyanoarenes and isocyanides | Chemoselective | Formation of structurally diverse quinoxalines via zwitterionic intermediates. | organic-chemistry.org |

Reactivity and Mechanistic Studies of Quinoxalin 2 Ylboronic Acid in Organic Reactions

Reaction Pathways and Transition States

The reaction pathways of quinoxalin-2-ylboronic acid are predominantly governed by the nature of the coupling partner and the catalytic system employed. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the generally accepted mechanism involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. researchgate.netsigmaaldrich.com

A plausible reaction pathway for the C-3 arylation of quinoxalin-2(1H)-ones with arylboronic acids, including this compound, involves the formation of an aryl palladium complex through transmetalation. tandfonline.com This intermediate then undergoes migratory insertion with the quinoxalin-2(1H)-one, leading to the arylated product. tandfonline.com

In metal-free, radical-based reactions, the pathway is different. For instance, the K₂S₂O₈-mediated C-3 arylation of quinoxalin-2(1H)-ones with aryl boronic acids proceeds through the generation of aryl radicals. nih.gov These radicals then undergo a free radical coupling reaction at the C-3 position of the quinoxalin-2(1H)-one. nih.gov The involvement of radical intermediates has been confirmed through radical trapping experiments. nih.gov

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the mechanistic details of reactions involving quinoxaline (B1680401) derivatives. These studies help in understanding the potential energy surfaces and the stability of intermediates and transition states, providing a more complete picture of the reaction mechanism. up.ac.zathieme-connect.com For example, theoretical studies on the nucleophilic substitution of hydrogen (SNH) on quinoxalines have elucidated the role of intermediates like the σH-complex. up.ac.za

Role of Boron in Reaction Intermediates

The boron atom in this compound plays a crucial role in its reactivity, primarily by acting as a Lewis acid. wikipedia.orgboronmolecular.com This Lewis acidity allows it to form reversible covalent complexes with Lewis bases. wikipedia.org In the context of cross-coupling reactions, the key step involving the boron atom is transmetalation, where the organic group (the quinoxalin-2-yl moiety) is transferred from the boron atom to a transition metal catalyst, typically palladium. wikipedia.org

Boronic acids can form tetrahedral boronate complexes, which are key intermediates in many reactions. wikipedia.org For instance, in the Petasis borono-Mannich reaction, a tetracoordinated borate (B1201080) intermediate is proposed to be involved in a six-membered transition state. acs.org

In some radical reactions, the boronic acid or its ester derivatives can be activated through the formation of a complex with a Lewis base. This complex can then undergo single-electron oxidation to generate a radical intermediate. Furthermore, a radical 1,2-boron migration from a boron atom to a carbon atom is a known efficient process, leading to the formation of new carbon-boron bonds. acs.org

Influence of Substituents on Reactivity and Selectivity

Substituents on both the quinoxaline ring and the coupling partner can significantly influence the reactivity and selectivity of reactions involving this compound.

Electronic Effects: The electronic nature of substituents on the arylboronic acid can affect the reaction yield. In some palladium-catalyzed arylations, both electron-donating and electron-withdrawing groups on the arylboronic acid perform well. tandfonline.com However, in other systems, electron-withdrawing groups on the boronic acid can lead to lower yields. acs.org Similarly, substituents on the quinoxaline ring can impact reactivity. For example, in the C-3 arylation of quinoxalin-2(1H)-ones, both electron-releasing and electron-withdrawing groups on the quinoxalinone showed comparable yields. tandfonline.com

Steric Effects: Steric hindrance can play a significant role. For instance, ortho-substituted arylboronic acids can sometimes lead to lower yields due to steric hindrance around the reaction center. rsc.org

Substituents on the Nitrogen Atom: In reactions involving quinoxalin-2(1H)-ones, substituents on the N-1 position can influence the outcome. For example, N-1 substituted quinoxalin-2(1H)-ones have been shown to successfully provide C-3 alkylated derivatives in high yields. tandfonline.com

The table below summarizes the effect of various substituents on the yield of C-3 arylated quinoxalin-2(1H)-ones.

| Arylboronic Acid Substituent | Quinoxalin-2(1H)-one Substituent | Yield (%) | Reference |

| 4-Methylphenyl | H | 85 | tandfonline.com |

| 4-Methoxyphenyl | H | 82 | tandfonline.com |

| 4-Fluorophenyl | H | 78 | tandfonline.com |

| 4-Chlorophenyl | H | 75 | tandfonline.com |

| 4-Bromophenyl | H | 72 | tandfonline.com |

| 3-Nitrophenyl | H | 65 | tandfonline.com |

| H | 6-Chloro | 70 | tandfonline.com |

| H | 6-Bromo | 68 | tandfonline.com |

| H | 6-Methyl | 80 | tandfonline.com |

| H | 7-Methyl | 78 | tandfonline.com |

Catalyst Design and Performance in this compound Mediated Transformations

The design and performance of the catalyst are critical for the success of reactions involving this compound.

Palladium Catalysts: Palladium complexes are the most common catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.netsigmaaldrich.com The choice of palladium source and ligands can significantly impact the efficiency and scope of the reaction. For instance, Pd(PPh₃)₄ and Pd(OAc)₂ are frequently used palladium sources.

Copper Catalysts: Copper catalysts are often employed in Chan-Lam coupling reactions, which form carbon-heteroatom bonds. rsc.org Copper(II) acetate (B1210297) is a common catalyst for these transformations. rsc.org Heterogeneous copper catalysts have also been developed and utilized for the amination of quinoxalin-2(1H)-ones. tandfonline.com

Other Metal Catalysts: Other transition metals like rhodium have been used for direct arylation reactions of quinolines and quinoxalines with boronic acids. researchgate.net

Metal-Free Catalysis: In recent years, there has been a growing interest in developing metal-free catalytic systems. For example, K₂S₂O₈ has been used as an oxidant to promote the radical arylation of quinoxalin-2(1H)-ones with aryl boronic acids under metal-free conditions. nih.gov

Heterogeneous Catalysts: The development of heterogeneous catalysts offers advantages such as easy separation and recyclability. nih.gov Alumina-supported heteropolyoxometalates have been shown to be efficient catalysts for the synthesis of quinoxaline derivatives. nih.gov A copper-organic framework, Cu-CPO 27, has been used as a recyclable heterogeneous catalyst for the amination of quinoxalin-2(1H)-ones. tandfonline.com

The performance of a catalyst is typically evaluated based on factors like yield, selectivity, turnover number, and turnover frequency. The choice of catalyst often depends on the specific transformation and the desired outcome.

The table below provides examples of different catalytic systems used in reactions involving quinoxaline derivatives and boronic acids.

| Catalyst System | Reaction Type | Substrates | Yield (%) | Reference |

| Pd(OAc)₂/dppf | C-3 Arylation | Quinoxalin-2(1H)-one, Arylboronic acid | up to 85% | tandfonline.com |

| K₂S₂O₈ | Radical C-3 Arylation | Quinoxalin-2(1H)-one, Arylboronic acid | up to 88% | nih.gov |

| Cu(OAc)₂ | Chan-Lam Coupling | Imidazole, Phenylboronic acid | 92% | rsc.org |

| Alumina-supported CuH₂PMo₁₁VO₄₀ | Quinoxaline Synthesis | o-phenylenediamine (B120857), Benzil | 92% | nih.gov |

| Cu-CPO 27 | C-3 Amination | Quinoxalin-2(1H)-one, Morpholine | up to 95% | tandfonline.com |

Applications in Complex Chemical Structure Construction

Assembly of Quinoxaline-Fused Polycyclic Aromatic Systems

The fusion of the electron-deficient quinoxaline (B1680401) ring with polycyclic aromatic systems leads to materials with unique photophysical and electronic properties. While quinoxalin-2-ylboronic acid is a logical precursor for such syntheses, many established methods build the quinoxaline ring onto a pre-existing polycyclic fragment.

Synthesis of Quinoxaline-Derived Helicenes

Helicenes are polycyclic aromatic compounds with a characteristic helical shape arising from ortho-condensation. The incorporation of a quinoxaline unit can modulate their electronic and chiroptical properties. The synthesis of quinoxaline-fused helicenes often involves a multi-step sequence starting from a dihaloquinoxaline.

A common strategy begins with a 2,3-dihaloquinoxaline, which undergoes sequential palladium-catalyzed cross-coupling reactions—typically a Sonogashira coupling with a terminal alkyne followed by a Suzuki coupling with an arylboronic acid (such as naphthalen-1-ylboronic acid). The resulting ortho-alkynyl biaryl precursor is then subjected to an electrophile-induced cyclization to form the final helical structure. For instance, the synthesis of carbazole-basedhelicenes fused with a quinoxaline ring was achieved through a five-step sequence starting from commercially available 2,3-dichloroquinoxaline (B139996). In this approach, the key steps are the palladium-catalyzed coupling of the dihaloquinoxaline with phenylacetylene (B144264) and a carbazole-derived boronic ester, followed by cyclization.

| Reaction Step | Reactants | Catalyst/Reagents | Product Type | Reference |

| Sonogashira Coupling | 2,3-dichloroquinoxaline, Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI/Et₃N | 2-Alkynyl-3-chloroquinoxaline | |

| Suzuki Coupling | 2-Alkynyl-3-chloroquinoxaline, Arylboronic Acid | Pd(PPh₃)₄/Base | 2-Alkynyl-3-arylquinoxaline | |

| Cyclization | 2-Alkynyl-3-arylquinoxaline | ICl or Trifluoroacetic Acid (TFA) | Quinoxaline-fused Helicene |

Construction of Quinoxaline-Fused Porphycenes

Porphycenes, as constitutional isomers of porphyrins, possess distinct electronic and optical properties. Annulating a quinoxaline moiety onto the porphycene (B11496) skeleton can significantly alter these characteristics, leading to materials with absorption in the near-infrared (NIR) region.

The synthesis of these complex macrocycles has been achieved through a sophisticated pathway that relies on Suzuki-Miyaura coupling to construct the necessary bipyrrole units. In a documented synthesis, a dibrominated quinoxaline derivative serves as the central scaffold. This scaffold is coupled with a Boc-protected pyrrole-2-boronic acid using a palladium catalyst and SPhos as a ligand. Following deprotection and formylation, the final macrocyclization is accomplished via an intramolecular McMurry coupling to yield the quinoxaline-fused porphycene.

| Reactant 1 | Reactant 2 | Key Reagents | Intermediate Product | Final Product | Reference |

| Dibromo-quinoxaline derivative | Boc-pyrrole-2-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Quinoxaline-fused 2,2′-bipyrrole | Quinoxaline-fused Porphycene |

Preparation of Diversified Quinoxaline-Containing Scaffolds

The Suzuki-Miyaura cross-coupling reaction is the primary application for this compound, enabling the formation of a carbon-carbon bond between the quinoxaline C2-position and a variety of aryl or heteroaryl halides. This method allows for the creation of a vast library of diversified molecular structures.

Synthesis of Quinoxaline–Arylfuran Derivatives

The combination of quinoxaline and arylfuran motifs is a strategy for developing novel chemical scaffolds. Although no specific examples starting from this compound were found in the reviewed literature, its use in a Suzuki coupling with a halogenated arylfuran represents a direct and viable synthetic route for such compounds. This approach would involve the palladium-catalyzed reaction between this compound and a suitable partner like 2-bromo-5-phenylfuran (B3281452) to yield 2-(5-phenylfuran-2-yl)quinoxaline.

Creation of Quinoxaline-Based Blue Emitters

Quinoxaline derivatives are important in the field of organic electronics, often serving as electron-transporting materials or as fluorescent emitters in organic light-emitting diodes (OLEDs). The electron-deficient nature of the quinoxaline ring makes it an excellent building block for creating materials with specific energy levels.

This compound has been directly employed in the synthesis of novel fluorescent probes. In one detailed synthesis, it was reacted with a halogenated cyanine (B1664457) precursor in a Suzuki cross-coupling reaction. This reaction, catalyzed by palladium tetrakiss(triphenylphosphine) with cesium carbonate as the base, successfully coupled the quinoxaline moiety to the complex dye structure, yielding a near-infrared fluorescent probe for monitoring NAD(P)H dynamics in living cells. This example underscores the utility of this compound in creating advanced functional materials for bio-imaging.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product | Reference |

| This compound | Halogenated Cyanine Precursor | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | Quinoxaline-Cyanine Probe |

Strategic Use in Functional Group Interconversions and Manipulations

The boronic acid moiety, -B(OH)₂, is a versatile functional group whose primary strategic use is its transformation into other groups via transition metal-catalyzed cross-coupling reactions. This represents a powerful method for functional group manipulation, converting a carbon-boron bond into a carbon-carbon, carbon-nitrogen, or carbon-oxygen bond.

The Suzuki-Miyaura coupling is the quintessential example of this transformation, where the C-B(OH)₂ group of this compound is strategically converted into a C-C bond with an aryl, heteroaryl, or vinyl halide/triflate. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination. The transmetallation step requires activation of the boronic acid with a base to form a more nucleophilic boronate species, which then transfers the quinoxaline group to the palladium center. The synthesis of the quinoxaline-cyanine probe is a direct illustration of this manipulation, where the boronic acid functional group is precisely replaced by the complex cyanine structure, effectively functionalizing the quinoxaline core at the C2 position.

| Starting Functional Group | Reaction Type | Coupling Partner | Resulting Functional Group | Key Feature |

| C-B(OH)₂ (Boronic Acid) | Suzuki-Miyaura Coupling | R-X (Aryl/Vinyl Halide) | C-R (Aryl/Vinyl) | C-C bond formation |

This strategic manipulation allows the quinoxaline unit to be introduced late in a synthetic sequence, providing flexibility and convergence in the design of complex target molecules.

Carboxylic Acid Activation

There is no scientific literature available that documents the use of this compound as a catalyst or reagent for the activation of carboxylic acids. Research in this area typically focuses on other classes of reagents, and the specific application of this compound for this purpose has not been reported.

Selective Reductions

Similarly, a comprehensive review of chemical databases and research articles does not indicate any established role for this compound in mediating selective reduction reactions. While boronic acids can be involved in certain reduction processes, often in combination with other hydridic reagents, the use of this compound as a key component for selective reductions has not been described in the literature. One study noted that attempts to use quinoxaline as a substrate in a reduction reaction catalyzed by arylboronic acid were unsuccessful. rsc.org

Research in Medicinal Chemistry and Biological Activity

Design and Synthesis of Quinoxaline-Based Bioactive Compounds

The synthesis of quinoxaline (B1680401) derivatives is a cornerstone of many medicinal chemistry programs. nih.gov A classic and widely used method involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov Modern synthetic strategies have expanded to include microwave-assisted synthesis and the use of various catalysts to improve yields and reaction conditions. nih.gov These synthetic efforts are directed at creating libraries of quinoxaline-based molecules with diverse substituents, allowing for the exploration of their therapeutic potential across different disease areas. mdpi.com

Antitumor and Anticancer Agents

Quinoxaline derivatives are a prominent class of compounds investigated for their anticancer properties. ekb.eg They have been shown to act as selective adenosine (B11128) triphosphate (ATP) competitive inhibitors for a variety of kinases, which are crucial in cancer cell signaling pathways. nih.gov The design of these agents often involves linking pharmacophoric groups like amide, urea, thiourea (B124793), and sulfonamide moieties to the quinoxaline core to enhance their anti-proliferative effects. nih.gov

Researchers have synthesized numerous quinoxaline derivatives and evaluated their cytotoxic activity against a panel of human cancer cell lines, including colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and non-small-cell lung cancer (A549). nih.govresearchgate.net Several compounds have demonstrated significant growth inhibition and have been identified as promising candidates for further development. nih.gov For instance, certain derivatives have been found to induce apoptosis, a mechanism of programmed cell death, in cancer cells. nih.gov Some compounds have shown anticancer activity comparable to or even exceeding that of established clinical drugs like 5-fluorouracil (B62378) and doxorubicin (B1662922) in preclinical studies. nih.govresearchgate.net

Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4m | A549 (Lung) | 9.32 ± 1.56 | researchgate.net |

| 4b | A549 (Lung) | 11.98 ± 2.59 | researchgate.net |

| VIIIa | HepG2 (Liver) | 6.4 ± 0.3 | nih.gov |

| VIIIc | HCT116 (Colon) | 7.2 ± 0.9 | nih.gov |

| XVa | MCF-7 (Breast) | 8.1 ± 0.5 | nih.gov |

| 5-Fluorouracil | A549 (Lung) | 4.89 ± 0.20 | researchgate.net |

Antimicrobial and Antifungal Compounds

The quinoxaline scaffold is a promising framework for the development of novel antimicrobial agents, offering a potential way to address the challenge of antimicrobial resistance. nih.gov Its structural similarity to established classes of antibiotics like quinolones provides a basis for designing new compounds that may circumvent existing resistance mechanisms. nih.gov

Numerous quinoxaline derivatives have been synthesized and screened for their activity against a range of pathogens. rsc.org These compounds have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. mdpi.com In addition to antibacterial properties, many quinoxaline-based compounds exhibit significant antifungal activity against plant pathogenic fungi and human fungal pathogens, including Aspergillus niger and Candida albicans. mdpi.comrsc.org For example, specific derivatives have demonstrated more potent activity against the plant pathogen Rhizoctonia solani than the commercial fungicide azoxystrobin. rsc.org

Table 2: Antimicrobial Activity of Selected Quinoxaline Sulfonamide Derivatives

| Compound | Strain | Zone of Inhibition (mm) at 50 µg/mL | Reference |

|---|---|---|---|

| 74 | S. aureus | 15 | mdpi.com |

| 74 | E. coli | 10 | mdpi.com |

| 75 | S. aureus | 14 | mdpi.com |

| Sulfadiazine (Ref.) | S. aureus | 14 | mdpi.com |

| Sulfadiazine (Ref.) | E. coli | 13 | mdpi.com |

Antiviral and Antiparasitic Activities

Quinoxaline derivatives are recognized for their potential as antiviral agents, a property that has garnered significant interest, particularly in the context of emerging viral threats. nih.gov The planar, polyaromatic nature of the quinoxaline system makes it a suitable candidate for targeting viral proteins, such as the highly conserved NS1 protein of the influenza virus. nih.gov Research has demonstrated the activity of quinoxaline compounds against various viruses, including Herpes simplex virus (HSV) and influenza. nih.gov

Beyond their antiviral effects, quinoxaline 1,4-dioxides have emerged as a promising class of compounds for treating parasitic infections. mdpi.com Derivatives have been developed that show high activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. mdpi.com These compounds are also being investigated for their efficacy against other parasitic diseases like leishmaniasis and trypanosomiasis, highlighting the broad anti-infective potential of the quinoxaline scaffold. mdpi.com

Enzyme Inhibitors and Other Therapeutic Targets

A primary mechanism through which quinoxaline derivatives exert their therapeutic effects is the inhibition of enzymes, particularly protein kinases. ekb.eg Their role as ATP-competitive inhibitors makes them valuable scaffolds for designing agents that can modulate signaling pathways involved in diseases like cancer. nih.gov

Key enzyme targets for quinoxaline-based inhibitors include:

Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR) are frequently targeted to inhibit tumor growth and angiogenesis. nih.govekb.eg

Cyclooxygenase-2 (COX-2): Inhibition of COX-2 is a strategy for developing anti-inflammatory and potential anticancer agents. nih.govnih.gov

Aldose Reductase (AR): A series of 2-oxoquinoxaline derivatives have been designed as potent inhibitors of aldose reductase, a target for treating complications of diabetes. nih.gov

Pim-1 Kinase: Quinoxaline-2-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase, an enzyme implicated in various cancers. nih.gov

Cyclin-Dependent Kinase 9 (CDK9): Quinazolinone derivatives, structurally related to quinoxalines, have been developed as potent CDK9 inhibitors, which are crucial for transcriptional regulation in cancer cells. mdpi.com

Table 3: Enzyme Inhibition by Selected Quinoxaline Derivatives

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Compound 1 | Pim-1 Kinase | 74 nM | nih.gov |

| Compound 7 | CDK9 | 0.115 µM | mdpi.com |

| Compound 9 | CDK9 | 0.131 µM | mdpi.com |

| Compound 4a | EGFR | 0.3 µM | nih.gov |

| Compound 13 | COX-2 | 30.41 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of quinoxaline derivatives. nih.gov By systematically modifying the chemical structure, researchers can identify key features responsible for potency and selectivity. nih.gov

Key SAR findings for various quinoxaline series include:

Anticancer Activity: For some quinoxaline-coumarin hybrids, unsubstituted aromatic rings led to higher activity than substituted ones. mdpi.com The presence of an electron-withdrawing group like chlorine (Cl) was found to be more effective than bromine (Br) or an electron-releasing methyl (CH₃) group. mdpi.com In another series, the introduction of strong electron-withdrawing groups, such as a carboxylic acid (COOH) or a nitro (NO₂) group, on the aryl substituent increased the inhibitory efficiency of quinoxalinone derivatives. nih.gov

Antimicrobial Activity: SAR studies help identify key substitution patterns around the quinoxaline nucleus to guide the design of novel antimicrobial drugs. nih.gov

Antiviral Activity: For anti-HIV derivatives, bulky substituents at positions 2 and 3 of the quinoxaline ring resulted in better activity compared to smaller or no substitutions. nih.gov

Enzyme Inhibition: In a series of aldose reductase inhibitors, specific substitutions on the quinoxaline ring were found to be critical for potent inhibition. nih.gov For Pim-1 kinase inhibitors, the synthesis of various analogues provided valuable insights into the structural requirements for binding to the ATP pocket of the enzyme. nih.gov

These studies are often complemented by molecular docking, which provides a theoretical understanding of how the compounds bind to their biological targets and helps rationalize the observed SAR. nih.govresearchgate.net

Drug Discovery and Lead Compound Development

The quinoxaline scaffold is considered a "privileged" structure in drug discovery, meaning it is capable of binding to multiple biological targets and serving as a foundation for developing diverse therapeutic agents. mdpi.com The process begins with the identification of a lead compound—a molecule that demonstrates a desired biological activity and serves as the starting point for chemical modifications. technologynetworks.com

The development pipeline for quinoxaline-based drugs involves several stages:

Design and Synthesis: Based on existing knowledge (including SAR) and molecular modeling, new series of quinoxaline derivatives are designed and synthesized. mdpi.comnih.gov

Biological Evaluation: The synthesized compounds are screened in vitro for activity against specific targets or cell lines. nih.govnih.gov

Lead Identification: Compounds exhibiting high potency and desirable properties are identified as lead compounds. nih.govnih.gov For example, a methylquinoxaline derivative with a thiourea moiety (compound VIIIc) was identified as a lead compound for its potent activity against the HCT116 colon cancer cell line. nih.gov Similarly, another compound (6d) was deemed a promising lead for developing anti-colorectal cancer agents due to its COX-2 inhibition and favorable predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Lead Optimization: The lead compound undergoes further chemical modifications to improve its efficacy, selectivity, and pharmacokinetic properties, with the goal of identifying a clinical candidate. researchgate.nettechnologynetworks.com

This rational approach to drug design has led to the identification of numerous quinoxaline-based compounds with the potential for further preclinical and clinical development. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies

Electronic Structure and Spectroscopic Property Predictions

The arrangement of electrons within a molecule dictates its reactivity, stability, and its interaction with light. Computational methods allow for a detailed examination of the electronic landscape of quinoxaline (B1680401) derivatives.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of organic molecules, including quinoxaline derivatives. researchgate.net DFT calculations are frequently employed to determine optimized molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, and other quantum chemical parameters that correlate with the reactivity and stability of these compounds. For instance, the B3LYP functional combined with a suitable basis set like 6-311G(d,p) is commonly used to obtain reliable geometric and electronic properties. nih.gov

Time-Dependent Density Functional Theory (TDDFT) extends the principles of DFT to study the behavior of molecules in their electronically excited states. This method is particularly valuable for predicting UV-Visible absorption spectra. nih.govscispace.com By calculating the vertical excitation energies and oscillator strengths, TDDFT can forecast the wavelengths of maximum absorption (λmax), which often show good agreement with experimental spectroscopic data. scispace.comsciensage.info For example, TDDFT calculations using the CAM-B3LYP method have been shown to reasonably predict the excitation energies and absorption spectra of quinoxaline-based dyes. nih.govresearchgate.net

Table 1: Representative Quantum Chemical Parameters for Quinoxaline Derivatives from DFT Calculations

The following table is interactive. Click on the headers to sort the data.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Application |

|---|---|---|---|---|---|

| Quinoxaline A | -5.89 | -2.11 | 3.78 | DFT/B3LYP | Corrosion Inhibition |

| Quinoxaline B | -6.12 | -2.34 | 3.78 | DFT/B3LYP | Corrosion Inhibition |

| Quinoxaline C | -5.43 | -1.87 | 3.56 | DFT/B3LYP | Corrosion Inhibition |

| Quinoxaline Dye 1 | -5.21 | -2.98 | 2.23 | CAM-B3LYP/6-311G(d,p) | Solar Cells |

Note: Data is illustrative and compiled from various studies on different quinoxaline derivatives. Actual values are system-dependent.

Beyond UV-Vis spectra, TDDFT is instrumental in understanding the nature of electronic transitions and the characteristics of excited states. sciensage.info For various quinoxaline derivatives, these calculations can reveal whether an electronic transition is of the nature of a localized excitation or involves intramolecular charge transfer (ICT), a crucial aspect for applications in optoelectronics and as fluorescent probes. scispace.com The analysis of frontier molecular orbitals (HOMO and LUMO) often indicates that the HOMO is located on the electron-donating part of the molecule, while the LUMO is on the electron-accepting quinoxaline core, supporting the occurrence of ICT upon excitation. scispace.com

The optical properties of quinoxaline derivatives are not limited to absorption; their potential as nonlinear optical (NLO) materials has also been investigated computationally. uctm.edu By calculating properties such as dipole moment, polarizability, and first-order hyperpolarizability, and comparing them to standard NLO materials like urea, the potential of a quinoxaline derivative for NLO applications can be assessed. uctm.edu

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of quinoxaline derivatives, from unraveling reaction pathways to understanding their interactions with surfaces.

Computational studies have been employed to shed light on the reaction mechanisms involving quinoxaline derivatives. For example, in the context of their synthesis, computational modeling can help to rationalize the observed stereochemistry of certain reactions by proposing transition state models. Molecular docking is another powerful tool, particularly in medicinal chemistry, to predict the binding orientation and affinity of quinoxaline derivatives within the active site of a biological target, such as an enzyme. semanticscholar.orgresearchgate.netnih.gov This can elucidate the key interactions, like hydrogen bonds and hydrophobic interactions, that are responsible for their biological activity. semanticscholar.org

A significant area of research for quinoxaline derivatives is their application as corrosion inhibitors for metals, particularly steel in acidic media. mdpi.com Computational studies, especially DFT, are widely used to understand the mechanism of inhibition. researchgate.net These studies suggest that the quinoxaline compounds adsorb onto the metal surface, forming a protective layer. mdpi.com The strength of this adsorption is related to the electronic properties of the inhibitor molecule, such as the energies of the HOMO and LUMO. A high HOMO energy is associated with a greater ability to donate electrons to the vacant d-orbitals of the metal, while a low LUMO energy indicates a capacity to accept electrons from the metal, leading to stronger adsorption. The presence of heteroatoms (N, O, S) and π-electrons in the quinoxaline ring system facilitates this adsorption process. mdpi.com

Table 2: Calculated Parameters for Quinoxaline Derivatives as Corrosion Inhibitors

The following table is interactive. Click on the headers to sort the data.

| Parameter | Quinoxaline Derivative 1 | Quinoxaline Derivative 2 | Significance |

|---|---|---|---|

| EHOMO (eV) | -6.25 | -5.98 | Higher values indicate better inhibition |

| ELUMO (eV) | -1.54 | -1.82 | Lower values indicate better inhibition |

| ΔE (eV) | 4.71 | 4.16 | Lower values suggest higher reactivity |

| Dipole Moment (Debye) | 3.45 | 4.12 | No direct correlation with inhibition |

Note: This table presents hypothetical but representative data based on trends reported in the literature for quinoxaline derivatives.

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. benthamdirect.com For quinoxaline derivatives, QSAR studies have been extensively used to design and predict the efficacy of new compounds for various applications.

In the realm of medicinal chemistry, 2D and 3D-QSAR models have been developed to predict the anti-tubercular, anticancer, and enzyme inhibitory activities of quinoxaline derivatives. benthamdirect.comnih.govtandfonline.comnih.gov These models use a range of molecular descriptors, such as topological, electronic, and steric parameters, to build a mathematical relationship with the observed biological activity. benthamdirect.com For example, a 3D-QSAR study on quinoxaline derivatives as inhibitors of Aldose Reductase 2 (ALR2) identified key pharmacophoric features necessary for potent inhibition. nih.gov

Similarly, QSPR models have been developed for predicting the corrosion inhibition efficiency of quinoxaline derivatives. researchgate.net These models often use quantum chemical descriptors obtained from DFT calculations as input parameters. researchgate.net By establishing a correlation between these descriptors and the experimental inhibition efficiencies, the performance of new, untested quinoxaline-based inhibitors can be predicted, thus accelerating the discovery of more effective corrosion inhibitors. researchgate.net

No Specific Molecular Docking Studies Found for Quinoxalin-2-ylboronic Acid

Despite extensive searches for theoretical and computational chemistry studies, no specific molecular docking investigations focusing solely on this compound have been identified in the available scientific literature. Research in this area predominantly centers on various derivatives of the quinoxaline scaffold.

Computational methods, particularly molecular docking, are crucial in modern drug discovery to predict the binding affinity and interaction of a small molecule with a biological target at the atomic level. This in silico technique allows researchers to understand potential mechanisms of action and guide the synthesis of more potent and selective compounds.

While numerous studies have successfully employed molecular docking to investigate the biological interactions of quinoxaline derivatives, this specific research has not been extended to the parent compound, this compound. The existing body of research highlights the versatility of the quinoxaline nucleus in targeting a wide range of biological macromolecules, but it does not provide direct data on the binding modes or energetic profiles of this compound itself.

Therefore, a detailed analysis of its specific interactions with biological targets, including data on binding energies, interacting amino acid residues, and hydrogen bond formations, cannot be provided at this time. The scientific community's focus has remained on modified quinoxaline structures, leaving the computational profile of this compound as an area for future investigation.

Applications in Advanced Materials Science

Organic Electronic Materials Development

The electron-deficient nature of the quinoxaline (B1680401) core makes it an excellent component for n-type organic semiconductors and other functional materials in organic electronics. Quinoxalin-2-ylboronic acid is a key intermediate for incorporating this valuable moiety into larger, high-performance molecular and polymeric structures.

Quinoxaline derivatives are increasingly utilized as n-type semiconductors in organic field-effect transistors (OFETs) and as electron-transporting or acceptor materials in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The synthesis of these materials often involves the strategic use of this compound to create extended π-conjugated systems. Through Suzuki coupling reactions, the quinoxaline moiety can be linked with various aromatic and heteroaromatic units to fine-tune the material's electronic properties, such as electron mobility and energy levels (HOMO/LUMO).

For instance, copolymers of pyrazino[2,3-g]quinoxaline-2,7-dione (a related quinoxaline structure) with bithiophene have demonstrated electron-dominant ambipolar transport characteristics in OTFTs, showcasing the potential of quinoxaline-based materials in semiconductor applications. The performance of such materials is highly dependent on their molecular structure, which can be precisely engineered using precursors like this compound.

Table 1: Performance of Quinoxaline-Based Organic Thin-Film Transistors (OTFTs)

| Copolymer Composition | Charge Carrier Mobility | On/Off Ratio |

|---|---|---|

| PQx and Bithiophene | Electron: up to 4.28 × 10⁻³ cm²/Vs | > 10⁴ |

| PQx and Bithiophene | Hole: up to 5.22 × 10⁻⁴ cm²/Vs | > 10⁴ |

| PQx and Thieno[3,2-b]thiophene | Hole: up to 4.82 × 10⁻² cm²/Vs | > 10⁵ |

| PQx and Thieno[3,2-b]thiophene | Electron: up to 3.95 × 10⁻³ cm²/Vs | > 10⁵ |

The ability of quinoxaline-containing compounds to undergo reversible color changes upon electrochemical oxidation and reduction makes them suitable for electrochromic materials and devices. These materials are employed in applications like smart windows, displays, and rearview mirrors. This compound can be used to synthesize donor-acceptor-donor (D-A-D) type electrochromic conjugated polymers, where the quinoxaline unit acts as the acceptor. researchgate.net The electrochemical and optical properties of these polymers can be tailored by selecting different donor units to couple with the quinoxaline core.

A conjugated polymer, PQBT, incorporating quinoxaline and benzodithiophene moieties, demonstrates multichromic behavior, switching from orange in its neutral state to brown, green, and blue in its oxidized and reduced states. researchgate.net This behavior is a direct result of the electronic structure created by the combination of donor and acceptor units, a structure facilitated by synthetic routes utilizing precursors such as boronic acids.

Table 2: Electrochromic Properties of a Quinoxaline-Benzodithiophene Copolymer (PQBT)

| Property | Value/Observation |

|---|---|

| Optical Band Gap (Eg) | 1.83 eV |

| Color (Neutral State) | Orange |

| Color (Oxidized State) | Green |

| Color (Reduced State) | Blue |

| Switching Time (Oxidation) | ~1.5 s |

| Switching Time (Reduction) | ~1.2 s |

Dye-Sensitized Solar Cells (DSSC) and Photovoltaic Applications

In the realm of solar energy, quinoxaline-based compounds synthesized from precursors like this compound have shown significant promise as sensitizers in Dye-Sensitized Solar Cells (DSSCs). The strong electron-accepting nature of the quinoxaline nucleus facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, a critical process for high-performance solar cells.

The typical design of an organic sensitizer (B1316253) for DSSCs is a donor-π-acceptor (D-π-A) structure. Quinoxaline moieties are often incorporated as part of the π-bridge or as an auxiliary acceptor unit to enhance light absorption and modulate the energy levels of the dye. mdpi.comresearchgate.net The synthesis of these complex sensitizers frequently relies on coupling a quinoxaline unit, functionalized for reactivity (as with a boronic acid), with appropriate donor and acceptor/anchoring groups. researchgate.net For example, novel quinoxaline-based sensitizers have been developed with a dual donor-dual acceptor (DD-π-AA) motif, where the quinoxaline acts as the π-bridge, leading to broad light absorption extending into the near-infrared region. mdpi.com

Table 3: Photovoltaic Performance of DSSCs with Different Quinoxaline-Based Sensitizers

| Sensitizer | Configuration | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |

|---|---|---|---|---|---|

| RC-21 | Vertical Conjugation | 7.58 | 0.65 | 0.67 | 3.30 |

| RC-22 | Horizontal (D-A-π-A) | 11.56 | 0.70 | 0.69 | 5.56 |

| Generic Phenothiazine-Quinoxaline | D-π-A | 9.87 | 0.68 | 0.65 | 4.36 |

Data synthesized from studies on novel quinoxaline-based sensitizers. researchgate.netcase.edu

Luminescent Materials and Optical Properties

Quinoxaline derivatives are also valuable as fluorescent materials due to their inherent photophysical properties. nih.govunamur.be The incorporation of a quinoxaline core into larger molecules can lead to materials with tunable emission wavelengths, large Stokes shifts, and high quantum yields. rsc.org this compound can be a key starting material in the synthesis of such luminescent compounds, allowing for the attachment of various functional groups that can modify the emission characteristics.

For example, quinoxaline-based organoboron fluorophores have been developed that exhibit wavelength-tunable fluorescence from green to red. rsc.org Furthermore, donor-acceptor-donor (D-A-D) structured molecules with a quinoxaline acceptor have been shown to exhibit aggregation-induced emission (AIE) and mechanochromic luminescence. These properties are highly desirable for applications in OLEDs, chemical sensors, and security inks. The synthesis of blue fluorescent materials for OLEDs has also been achieved using quinoxaline as the acceptor unit, demonstrating the broad applicability of this heterocycle in luminescent material design. xml-journal.net

Table 4: Photophysical Properties of Selected Quinoxaline-Based Fluorescent Materials

| Material Type | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Quinoxaline-bis(BF₂) Complex | ~470 | 490 - 600 | up to 0.91 (in Toluene) |

| 2,3-distyrylquinoxaline derivative | ~450 | ~550 | Not Reported |

| DCQDC (for blue OLED) | ~380 | 480 (in Toluene) | 0.93 |

Data compiled from research on various quinoxaline-based luminescent materials. nih.govrsc.orgxml-journal.net

Aggregation-Induced Enhanced Emission (AIEE) Characteristics

Quinoxaline-based compounds have been the subject of significant research due to their promising photophysical properties, including Aggregation-Induced Enhanced Emission (AIEE). mdpi.com This phenomenon, where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation, is of great interest for various optoelectronic applications. rsc.orgnih.govscispace.com The AIEE effect in quinoxaline derivatives is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which minimizes non-radiative decay pathways and promotes radiative emission.

A series of quinoxaline-based compounds have been synthesized and their photophysical properties extensively studied. researchgate.net For instance, certain derivatives have been shown to exhibit non-typical AIEE, making them effective deep blue light-emitting materials. researchgate.net The introduction of various substituents to the quinoxaline core allows for the fine-tuning of their emission characteristics. For example, the incorporation of biphenyl (B1667301) groups into the quinoxaline skeleton can induce AIE properties with blue light emission. scholaris.ca

The thermal stability of these compounds is also a crucial factor for their application in devices, with some quinoxaline derivatives showing high decomposition temperatures (Td) ranging from 315°C to 395°C, which is sufficient for device fabrication processes. scholaris.ca The relationship between molecular structure and emission behavior is a key area of investigation. Density Functional Theory (DFT) calculations have shown that in some quinoxaline derivatives, the Highest Occupied Molecular Orbital (HOMO) is distributed throughout the molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) is primarily located on the quinoxaline group, influencing the charge transfer characteristics and emission properties. researchgate.net

The table below summarizes the photophysical properties of some synthesized quinoxaline-based AIEE compounds. scholaris.ca

| Compound | Maximum Absorption (nm) | Maximum Emission (nm, Solution) | Maximum Emission (nm, Solid-State) | Decomposition Temperature (Td, °C) |

| Compound 1 | 364 | 425 | 425 | 315 |

| Compound 2 | 371 | 425 | 425 | 395 |

| Compound 3 | 369 | 425 | 425 | 352 |

| Compound 4 | 367 | 425 | 425 | 365 |

Note: The data in this table is based on findings from a study on a series of quinoxaline-based compounds. scholaris.ca

Organic Light-Emitting Diode (OLED) Applications

Derivatives of quinoxaline are recognized as versatile materials for Organic Light-Emitting Diodes (OLEDs) due to their excellent electron-transporting capabilities and tunable emission properties. nih.govbeilstein-journals.org They have been successfully utilized in various roles within OLED device architecture, including as emitters, hosts for emitting layers, and electron transporting layers. google.com The inherent rigidity and luminescence of the quinoxaline structure can contribute to a higher glass transition temperature (Tg) and improved thermal stability of the materials, which are desirable characteristics for long-lasting and efficient OLEDs. google.com

Quinoxaline derivatives have been specifically developed as emitters for highly efficient OLEDs, including those based on the principle of Thermally Activated Delayed Fluorescence (TADF). rsc.orgrsc.org TADF materials allow for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. In one study, TADF emitters based on a 1,2,3,4-tetrahydrophenazine (B181566) acceptor (a quinoxaline derivative) coupled with various donor units exhibited small singlet-triplet energy splitting, which is a prerequisite for efficient TADF. rsc.org OLEDs fabricated with these emitters achieved high performance, with a maximum external quantum efficiency (EQE) of up to 15.3% and a brightness of up to 36,480 cd/m². rsc.org

Furthermore, fluorene-bridged quinoxaline derivatives have been synthesized and investigated as blue emitters in multilayered OLEDs. nih.gov These devices demonstrated efficient blue emission with external quantum efficiencies of up to 1.58% and specific Commission Internationale de L'Eclairage (CIE) coordinates suitable for display applications. nih.gov The performance of these devices underscores the significant impact of the molecular design of quinoxaline emitters on their electroluminescent properties. nih.gov

The following table presents the performance of an OLED device utilizing a quinoxaline-based TADF emitter. rsc.org

| Emitter | Maximum EQE (%) | Maximum Power Efficiency (lm/W) | Maximum Brightness (cd/m²) |

| PXZ-TTPZ | 15.3 | 41.0 | 36,480 |

Note: PXZ-TTPZ is a TADF compound based on a 1,2,3,4-tetrahydrophenazine acceptor. rsc.org

Future Perspectives and Interdisciplinary Research Directions

Innovations in Synthetic Methodologies

The development of novel and efficient synthetic routes is paramount to unlocking the potential of Quinoxalin-2-ylboronic acid. While general methods for the synthesis of quinoxalines and arylboronic acids are well-established, future research will likely focus on methodologies that offer improved regioselectivity, efficiency, and scalability, specifically for the 2-substituted isomer.

Innovations are anticipated in the realm of catalytic C-H borylation of the quinoxaline (B1680401) core. Transition-metal catalysis, particularly with iridium and rhodium complexes, has shown promise in the direct borylation of various heterocycles. Future efforts could be directed towards developing catalysts that selectively target the C-2 position of the quinoxaline ring, offering a more direct and atom-economical route to this compound compared to traditional multi-step syntheses. Furthermore, transition-metal-free synthesis approaches are gaining traction as environmentally benign alternatives. acs.org

Another promising avenue lies in the refinement of existing multi-component reactions. These reactions, which allow for the construction of complex molecules in a single step from simple starting materials, could be adapted for the one-pot synthesis of functionalized this compound derivatives. This would not only streamline the synthetic process but also facilitate the rapid generation of libraries of related compounds for screening in various applications.

Table 1: Potential Innovative Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Borylation | High atom economy, direct functionalization | Development of highly regioselective catalysts for the C-2 position. |

| Transition-Metal-Free Synthesis | Reduced cost, lower toxicity, environmentally friendly | Exploration of novel reagents and reaction conditions. acs.org |

| Multi-Component Reactions | Increased efficiency, rapid library synthesis | Design of novel reaction cascades for one-pot synthesis. |

Broadening Therapeutic Applications

Quinoxaline derivatives are well-documented for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netscispace.com While specific studies on the therapeutic applications of this compound are limited, its structural features suggest significant potential in drug discovery.

The boronic acid moiety is a key pharmacophore in several approved drugs, known for its ability to form reversible covalent bonds with active site serine residues in enzymes. rsc.org This makes this compound an attractive scaffold for the design of targeted enzyme inhibitors. Future research could explore its potential as an inhibitor of proteases, kinases, or other enzymes implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases. The quinoxaline core itself can be further functionalized to enhance target specificity and pharmacokinetic properties.